(S)-7-Bromo-8-fluorochroman-4-amine
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Overview
Description
(S)-7-Bromo-8-fluorochroman-4-amine is a chemical compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-8-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 8th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-8-fluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-amine derivatives.
Substitution: Formation of azido-chroman derivatives.
Scientific Research Applications
(S)-7-Bromo-8-fluorochroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-8-fluorochroman: Lacks the amine group at the 4th position.
8-Fluorochroman-4-amine: Lacks the bromine atom at the 7th position.
7-Bromo-chroman-4-amine: Lacks the fluorine atom at the 8th position.
Uniqueness
(S)-7-Bromo-8-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, as well as the amine group, which collectively contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H9BrFNO |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
(4S)-7-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |
InChI Key |
IOBOGNXNVJDONG-ZETCQYMHSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2F)Br |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)Br |
Origin of Product |
United States |
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